molecular formula C10H9N3 B1355341 5-Phenylpyridazin-3-amine CAS No. 105537-97-1

5-Phenylpyridazin-3-amine

Cat. No. B1355341
CAS RN: 105537-97-1
M. Wt: 171.2 g/mol
InChI Key: MORAVCUWJRVGHR-UHFFFAOYSA-N
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Description

5-Phenylpyridazin-3-amine is a heterocyclic compound with the molecular weight of 171.2 . It is also known by its IUPAC name, 5-phenyl-3-pyridazinamine . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Phenylpyridazin-3-amine is 1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) . This indicates that the compound contains 10 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

5-Phenylpyridazin-3-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Antifungal Activity

5-Phenylpyridazin-3-amine derivatives have shown promising results in antifungal activity tests against various fungi such as G. zeae, F. oxysporum and C. mandshurica . The introduction of different substituents at the N-2 position and the incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3 (2 H )-one ring have resulted in the formation of lead structures with potent activity .

Antitumor Agents

Pyridazine derivatives, which include 5-Phenylpyridazin-3-amine, are known to possess a wide range of bioactivities and are often employed as antitumor agents . They have immense potential in medicinal chemistry.

Fungicides

In addition to their antifungal activity, these compounds are also used as fungicides . They have shown to be effective in controlling the growth of harmful fungi in various environments.

Insecticides

Pyridazine derivatives are also used as insecticides . They are effective in controlling the population of harmful insects in agricultural settings.

Herbicides

These compounds have also found use as herbicides . They are used to control unwanted vegetation in agricultural and non-agricultural settings.

Anti-inflammatory Agents

5-Phenylpyridazin-3-amine and its derivatives have shown anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.

Plant Growth Regulators

Pyridazine derivatives have shown potential in agricultural science as plant growth regulators . They can be used to control the growth and development of plants.

Crop Protection Agents

In addition to their use as insecticides and herbicides, these compounds are also used as crop protection agents . They protect crops from various pests and diseases, thereby increasing crop yield and quality.

Safety and Hazards

The compound is associated with certain hazards. It has been classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORAVCUWJRVGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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